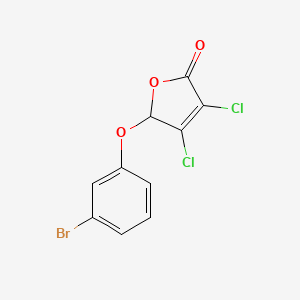
L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- is a complex peptide composed of multiple amino acids, including L-cysteine, L-cysteinyl, L-prolylglycyl, and L-cysteinylL-cysteine is a sulfur-containing amino acid that plays a crucial role in protein synthesis and various metabolic processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- involves multiple steps, starting with the individual synthesis of each amino acid component. The amino acids are then linked together through peptide bonds using techniques such as solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of L-cysteine often involves the hydrolysis of proteins from animal sources, such as feathers or hair, using hydrochloric acid. This method, however, has environmental drawbacks due to the use of large amounts of acid and the generation of unpleasant odors. Alternatively, biotechnological approaches, such as microbial fermentation using genetically engineered bacteria, are being explored to produce L-cysteine in a more sustainable manner .
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds, resulting in the formation of cystine.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or atmospheric oxygen can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products
Oxidation: Formation of cystine.
Reduction: Regeneration of L-cysteine from cystine.
Substitution: Formation of various substituted cysteine derivatives.
Wissenschaftliche Forschungsanwendungen
L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of L-Cysteine, L-cysteinyl-L-cysteinyl-L-prolylglycyl-L-cysteinyl- involves its ability to form disulfide bonds, which are crucial for the stabilization of protein structures. The thiol group in L-cysteine can undergo redox reactions, contributing to its antioxidant properties. Additionally, L-cysteine serves as a precursor for the synthesis of glutathione, a major antioxidant in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cysteine: A sulfur-containing amino acid with similar redox properties.
L-Cystine: The oxidized dimer form of L-cysteine, linked by a disulfide bond.
γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione.
Uniqueness
Its ability to form multiple disulfide bonds makes it particularly valuable in protein engineering and stabilization .
Eigenschaften
CAS-Nummer |
636575-87-6 |
|---|---|
Molekularformel |
C19H32N6O7S4 |
Molekulargewicht |
584.8 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-[[2-[[(2S)-1-[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C19H32N6O7S4/c20-9(5-33)15(27)23-11(7-35)18(30)25-3-1-2-13(25)17(29)21-4-14(26)22-10(6-34)16(28)24-12(8-36)19(31)32/h9-13,33-36H,1-8,20H2,(H,21,29)(H,22,26)(H,23,27)(H,24,28)(H,31,32)/t9-,10-,11-,12-,13-/m0/s1 |
InChI-Schlüssel |
PCYFMDUCBPABFA-VLJOUNFMSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CS)NC(=O)[C@H](CS)N)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CS)NC(=O)C(CS)N)C(=O)NCC(=O)NC(CS)C(=O)NC(CS)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{[(5-Chloro-2-fluorophenyl)methyl]sulfanyl}-3,7-dihydro-2H-purin-2-one](/img/structure/B12592462.png)
![6-[(4-Bromoanilino)(sulfanyl)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B12592464.png)


![2(5H)-Furanone, 3,4-dichloro-5-[(phenylmethyl)amino]-](/img/structure/B12592490.png)

![3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12592497.png)



![Ethyl cyano[3-ethyl-5-({4-[3-(morpholin-4-yl)propanamido]anilino}methylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12592524.png)



